Bienvenue dans la boutique en ligne BenchChem!

20-HC-Me-Pyrrolidine

Cholesterol trafficking Nonvesicular sterol transport Aster proteins

Buy 20-HC-Me-Pyrrolidine (AI-3d) for clean Aster inhibition. This U18666A derivative blocks nonvesicular cholesterol transport (IC50=0.06-0.71μM) without NPC1 interference or SREBP2 suppression. Selectivity validated in PNAS, enabling unambiguous dissection of vesicular vs. nonvesicular sterol flux. Ideal for Niemann-Pick C and cholesterol trafficking studies.

Molecular Formula C28H47NO2
Molecular Weight 429.7 g/mol
Cat. No. B12419271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-HC-Me-Pyrrolidine
Molecular FormulaC28H47NO2
Molecular Weight429.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C
InChIInChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1
InChIKeyDKATTWHEAIAIAT-XMLICAENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-HC-Me-Pyrrolidine (AI-3d): Quantitative Differentiation Profile for Aster Protein Inhibition


20-HC-Me-Pyrrolidine (also designated compound AI-3d) is a semi-synthetic amino-steroid derivative of U18666A, developed as a pan-inhibitor of the Aster family proteins (encoded by Gramd1a-c genes) . With a molecular formula of C28H47NO2 and molecular weight of 429.68 g/mol , this compound functions by blocking Aster-mediated nonvesicular cholesterol transport from the plasma membrane to the endoplasmic reticulum . Unlike its parent compound U18666A, 20-HC-Me-Pyrrolidine demonstrates functional selectivity that distinguishes it within the class of sterol transport modulators .

20-HC-Me-Pyrrolidine Substitution Risk: Why U18666A and 20α-Hydroxycholesterol Cannot Serve as Replacements


The selection of a sterol transport inhibitor for mechanistic studies demands precision that generic class substitution cannot provide. The lead compounds from which 20-HC-Me-Pyrrolidine was derived—U18666A and 20α-hydroxycholesterol (20α-HC)—exhibit confounding polypharmacology that compromises experimental interpretation. U18666A potently inhibits Niemann-Pick C1 (NPC1), a vesicular trafficking protein, and induces lysosomal cholesterol accumulation . 20α-HC suppresses sterol regulatory element-binding protein 2 (SREBP2) processing, thereby altering the cell's transcriptional response to sterol depletion . These off-target activities create significant interpretive ambiguity in cholesterol trafficking experiments. As detailed below, 20-HC-Me-Pyrrolidine was specifically engineered to retain Aster inhibition while eliminating these confounding activities, providing a tool that discriminates between vesicular (NPC1-dependent) and nonvesicular (Aster-dependent) cholesterol transport pathways with greater specificity .

20-HC-Me-Pyrrolidine Quantitative Differentiation: Comparative Potency, Selectivity, and Off-Target Profile Data


Pan-Aster Inhibition Potency: Differential IC50 Profile Across Aster-A, Aster-B, and Aster-C

20-HC-Me-Pyrrolidine demonstrates potent inhibition across all three Aster isoforms, with a distinct affinity profile: Aster-B shows the highest sensitivity (IC50 = 0.06 μM), followed by Aster-A (IC50 = 0.11 μM) and Aster-C (IC50 = 0.71 μM) . In comparison, the parent compound U18666A exhibits substantially weaker inhibition of Asters, with IC50 values of 6.12 μM for Aster-A, 5.21 μM for Aster-B, and 9.54 μM for Aster-C . The Aster-C-selective compound AI-1l, another analog from the same optimization series, shows an IC50 of 0.85 μM for Aster-C but lacks pan-Aster activity .

Cholesterol trafficking Nonvesicular sterol transport Aster proteins

NPC1 Target Discrimination: Absence of NPC1 Inhibition at Functional Concentrations

A critical differentiation from the parent compound U18666A is that 20-HC-Me-Pyrrolidine does not block Niemann-Pick C1 (NPC1) protein function . U18666A is a well-established NPC1 inhibitor that induces Niemann-Pick type C disease phenotypes characterized by cholesterol accumulation in late endosomes and lysosomes . In direct comparative assays, 20-HC-Me-Pyrrolidine does not cause lysosomal cholesterol accumulation, even when tested at concentrations up to 10 μM—a concentration that exceeds its Aster-B IC50 by >160-fold .

NPC1 Vesicular trafficking Lysosomal cholesterol

SREBP2 Processing Neutrality: Functional Selectivity Over 20α-Hydroxycholesterol

20α-Hydroxycholesterol (20α-HC), another lead compound and natural oxysterol, suppresses SREBP2 processing, thereby activating a transcriptional feedback response that complicates interpretation of cholesterol trafficking experiments . In contrast, 20-HC-Me-Pyrrolidine does not inhibit SREBP2 processing at Aster-inhibitory concentrations . Notably, 20-HC-Me-Pyrrolidine actually increases SREBP-2 target gene expression in human enteroids and differentiated Caco-2 cells , an effect consistent with functional Aster blockade rather than direct SREBP2 pathway interference.

SREBP2 Sterol sensing Transcriptional regulation

Structural Determinants of Selectivity: U18666A Analog Optimization Yields Aster-Specific Binding

20-HC-Me-Pyrrolidine was identified through systematic modification of the U18666A scaffold . The compound retains the core amino-steroid architecture required for binding to the START-like ligand-binding domain of Aster proteins, while structural modifications confer selectivity against off-target sterol homeostatic proteins . In contrast, U18666A and 20α-HC exhibit promiscuous binding across multiple sterol-sensing proteins including NPC1 (U18666A) and the SREBP2-SCAP complex (20α-HC) .

Structure-activity relationship Amino-steroid START domain

20-HC-Me-Pyrrolidine Application Scenarios: Evidence-Based Use Cases for Cholesterol Trafficking Research


Distinguishing Vesicular from Nonvesicular Cholesterol Transport

20-HC-Me-Pyrrolidine serves as a discriminating chemical probe for experiments that require separating NPC1-dependent vesicular transport from Aster-dependent nonvesicular cholesterol movement. Because it potently inhibits all three Aster isoforms (IC50 = 0.06-0.71 μM) without blocking NPC1 or causing lysosomal cholesterol accumulation at concentrations up to 10 μM , researchers can attribute observed effects specifically to the nonvesicular Aster pathway. This is not achievable with U18666A, which inhibits both pathways concurrently . The PNAS study authors explicitly positioned AI-3d as a tool to 'distinguish vesicular and nonvesicular sterol transport mechanisms in mammalian cells' .

Intestinal Cholesterol Absorption Studies Without SREBP2 Confounding

In models of intestinal cholesterol handling—including human enteroids and differentiated Caco-2 cells—20-HC-Me-Pyrrolidine provides a clean readout of Aster function without the confounding transcriptional feedback that occurs with 20α-HC or 25-HC . The compound increases SREBP-2 target gene expression, consistent with functional Aster blockade, rather than suppressing it as oxysterols do . In vivo administration of 20-HC-Me-Pyrrolidine reduces dietary cholesterol absorption into the circulation , validating its utility for preclinical investigation of intestinal sterol flux .

Cellular Cholesterol Trafficking Assays Requiring Pan-Aster Coverage

For experiments requiring blockade of the entire Aster protein family, 20-HC-Me-Pyrrolidine offers the necessary pan-Aster inhibition profile (Aster-A IC50 = 0.11 μM, Aster-B IC50 = 0.06 μM, Aster-C IC50 = 0.71 μM) . This stands in contrast to AI-1l, which selectively targets Aster-C only (IC50 = 0.85 μM) and leaves Aster-A and Aster-B functional . The >50-fold potency advantage over U18666A across all three Aster isoforms further reduces the working concentration required for full pathway blockade .

NPC1-Null or NPC1-Deficient Model Complementation

In cellular models of Niemann-Pick type C disease or in studies employing NPC1 genetic deletion, 20-HC-Me-Pyrrolidine enables investigation of Aster function without the complication of NPC1 pharmacologic inhibition. U18666A is frequently used as a chemical mimic of NPC1 deficiency , but its concurrent Aster inhibition confounds interpretation. By contrast, 20-HC-Me-Pyrrolidine inhibits Asters while leaving the vesicular pathway (NPC1-dependent or -independent) intact, providing a complementary tool for dissecting pathway hierarchy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20-HC-Me-Pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.